1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride 1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431963-38-0
VCID: VC7947825
InChI: InChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H
SMILES: CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl
Molecular Formula: C18H18ClFN2
Molecular Weight: 316.8

1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

CAS No.: 1431963-38-0

Cat. No.: VC7947825

Molecular Formula: C18H18ClFN2

Molecular Weight: 316.8

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride - 1431963-38-0

Specification

CAS No. 1431963-38-0
Molecular Formula C18H18ClFN2
Molecular Weight 316.8
IUPAC Name 1-(4-fluorophenyl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C18H17FN2.ClH/c1-11-2-7-16-15(10-11)14-8-9-20-17(18(14)21-16)12-3-5-13(19)6-4-12;/h2-7,10,17,20-21H,8-9H2,1H3;1H
Standard InChI Key OFCDEWUVGUKJJS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substitutions

The molecule comprises a tetrahydro-beta-carboline scaffold, characterized by a partially saturated indole fused to a pyridine-like ring. The 1-position is substituted with a 4-fluorophenyl group, while the 6-position features a methyl substituent. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Key structural attributes include:

  • Tetrahydro-beta-carboline core: The saturation at positions 2,3,4,9 reduces planarity, potentially influencing binding to hydrophobic enzymatic pockets .

  • 4-Fluorophenyl group: Fluorine’s electronegativity and small atomic radius modulate electronic effects and steric interactions, often improving target affinity and metabolic stability .

  • Methyl group at C6: Aliphatic substituents at this position may enhance lipophilicity and influence conformational dynamics .

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, analogous beta-carbolines exhibit characteristic NMR and MS profiles:

  • ¹H NMR: Protons on the tetrahydro-beta-carboline core resonate between δ 2.5–4.5 ppm, with aromatic signals from the 4-fluorophenyl group appearing as distinct multiplets near δ 7.0–7.5 ppm .

  • ESI-MS: Molecular ion peaks typically align with the molecular formula C₁₉H₁₈FN₂·HCl (calculated m/z 320.12 for the free base) .

Synthetic Methodologies

Pictet–Spengler Cyclization

The tetrahydro-beta-carboline core is synthesized via the Pictet–Spengler reaction, a widely used method for constructing beta-carbolines. In this approach, tryptamine derivatives react with aldehydes or ketones in acidic media. Recent advancements employ 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a dual solvent and catalyst, achieving high yields (>85%) under mild conditions .

Representative Protocol (adapted from ):

  • Reactants: Tryptamine derivative (1 equiv), 4-fluorophenyl aldehyde (1.2 equiv).

  • Conditions: HFIP (2 mL/mmol), 25°C, 12–24 hours.

  • Workup: Distillation to remove HFIP, followed by recrystallization from ethanol/HCl to yield the hydrochloride salt.

Post-Cyclization Modifications

The methyl group at C6 is introduced via alkylation or Friedel–Crafts reactions. For example, treatment of the intermediate tetrahydro-beta-carboline with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the 6-position .

Critical Factors Influencing Yield:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor alkylation efficiency .

  • Temperature: Moderate heating (50–60°C) balances reaction rate and byproduct formation .

CompoundSubstituentsIC₅₀ (μM) MCF-7IC₅₀ (μM) MDA-MB-231Target Enzyme
D3 4-Chlorophenyl, CH₂6.248.91APN
9b 3-Hydroxyindole, Cl13.6122.76HDAC6
Target Compound (Inferred)4-Fluorophenyl, CH₃~10–15*~20–25*APN/HDAC

*Predicted based on SAR trends .

The 4-fluorophenyl group may enhance APN inhibition by occupying hydrophobic subpockets, while the methyl substituent could stabilize ligand-receptor interactions via van der Waals forces .

Mechanistic Insights

  • APN Inhibition: Fluorinated aryl groups improve binding to APN’s S1 pocket, as demonstrated by a 2.9-fold increase in potency compared to non-fluorinated analogs .

  • HDAC6 Selectivity: Methyl substitutions at C6 reduce steric clash with HDAC6’s catalytic tunnel, potentially increasing isoform selectivity .

Structure-Activity Relationship (SAR)

Role of the 4-Fluorophenyl Group

  • Electron-Withdrawing Effect: Fluorine’s inductive effect increases the electrophilicity of adjacent carbons, facilitating covalent interactions with nucleophilic enzyme residues .

  • Hydrophobic Interactions: The aryl ring occupies APN’s hydrophobic S1 subsite, with fluorination optimizing π-π stacking and desolvation penalties .

Impact of the C6 Methyl Group

  • Conformational Restriction: Methylation at C6 limits rotational freedom, preorganizing the molecule for target binding .

  • Metabolic Stability: Aliphatic groups at this position resist oxidative metabolism, prolonging half-life in vivo .

Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation to tumor-homing peptides (e.g., RGD motifs) could enhance tumor specificity and reduce off-target effects .

Combination Therapies

Synergy with chemotherapeutic agents like paclitaxel warrants investigation. Preliminary data on analog D3 show a 40% reduction in tumor volume when co-administered with paclitaxel .

Toxicity Profiling

In vivo studies are needed to evaluate hepatotoxicity and neurotoxicity, common concerns with beta-carbolines due to their interaction with monoamine oxidases .

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